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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and
validation of Granzyme B (Gzmb) knockout (KO) mouse models. These models are invaluable
tools for studying the role of Granzyme B in various physiological and pathological processes,
including immune responses to viral infections and cancer, as well as its involvement in
autoimmune diseases.

Introduction

Granzyme B is a serine protease predominantly found in the granules of cytotoxic T
lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in
target cells, making it a key component of cell-mediated immunity. The generation of
Granzyme B knockout mice allows for the precise investigation of its functions in vivo. This
document outlines two primary methodologies for creating these models: CRISPR/Cas9-
mediated gene editing and homologous recombination in embryonic stem (ES) cells.

Methods for Generating Granzyme B Knockout Mice

Several technologies are available for generating knockout mouse models. The two most
common and well-established methods are CRISPR/Cas9 and homologous recombination. The
choice of method often depends on factors such as desired precision, timeline, and available

resources.
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Homologous

Feature CRISPRI/Cas9 o
Recombination
RNA-guided endonuclease
introduces a double-strand A targeting vector containing a
break at the target gene, which  selectable marker replaces the
Principle is then repaired by non- endogenous gene through
homologous end joining homologous recombination in
(NHEJ), often resulting in embryonic stem (ES) cells.
frameshift mutations.
Efficiency High Moderate
Speed Relatively fast (months) Slower (can take over a year)
Cost Generally lower Higher

Off-target effects

A potential concern that
requires careful guide RNA

design and screening.

Less of a concern, but requires
extensive screening of ES cell

clones.

Precision

Can generate small indels or
larger deletions with multiple
guide RNAs.

Allows for precise replacement
of the gene with a selectable

marker or other sequences.

Experimental Protocols
l. Generation of Granzyme B Knockout Mice using

CRISPRI/Cas9

This protocol provides a generalized workflow for creating Granzyme B knockout mice using

the CRISPR/Cas9 system.

1. Design and Synthesis of single-guide RNAs (sgRNAS)

¢ Objective: To design sgRNAs that specifically target the mouse Gzmb gene.

e Procedure:
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o ldentify the genomic locus of the mouse Gzmb gene using resources like the NCBI Gene
database.

o Use online CRISPR design tools (e.g., CHOPCHOP, GenScript's gRNA design tool) to
identify potential sgRNA target sites within the early exons of the Gzmb gene.[1][2] Aim for
target sites that are likely to induce a frameshift mutation upon NHEJ repair.

o Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores.

o Synthesize the selected sgRNAs. This can be done by in vitro transcription or by ordering
synthetic sgRNAs.

. Preparation of Cas9 and sgRNA
Objective: To prepare the Cas9 nuclease and sgRNAs for microinjection into mouse zygotes.
Procedure:
o Obtain commercially available, high-purity Cas9 protein or Cas9 mRNA.

o If using Cas9 mRNA, it can be synthesized by in vitro transcription from a plasmid
template.

o Prepare a microinjection mix containing Cas9 protein (e.g., 100 ng/ul) and sgRNA (e.g., 50
ng/ul) in a suitable injection buffer.

. Microinjection into Mouse Zygotes

Objective: To deliver the CRISPR/Cas9 components into the pronuclei of fertilized mouse
eggs.

Procedure:
o Harvest fertilized zygotes from superovulated female mice.
o Perform pronuclear microinjection of the Cas9/sgRNA mixture into the zygotes.

o Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://www.genscript.com/gRNA-database.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Embryo Transfer and Generation of Founder Mice
Objective: To produce live mice from the microinjected zygotes.
Procedure:

o Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female
mice.

o Allow the pregnancies to proceed to term. The resulting offspring are the founder (FO)
generation.

. Identification of Founder Mice with Gzmb Mutations
Objective: To screen the FO generation for the presence of mutations in the Gzmb gene.
Procedure:

o At weaning age, obtain a small tissue sample (e.g., tail snip) from each FO mouse for
genomic DNA extraction.

o Perform PCR to amplify the targeted region of the Gzmb gene.

o Seguence the PCR products (Sanger sequencing) to identify the presence of insertions or
deletions (indels) that disrupt the Gzmb open reading frame.

o Alternatively, a T7 endonuclease | (T7E1) assay can be used as a preliminary screening
method to detect heteroduplexes formed from wild-type and mutant DNA strands.[3]

. Breeding to Establish a Germline-Transmitted Knockout Line
Objective: To generate a stable line of Granzyme B knockout mice.
Procedure:
o Breed the identified founder mice with wild-type mice to generate the F1 generation.

o Genotype the F1 offspring to identify those that have inherited the Gzmb mutation.
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o Intercross heterozygous F1 mice to generate homozygous Granzyme B knockout mice
(Gzmb-/-) in the F2 generation.

Il. Generation of Granzyme B Knockout Mice using
Homologous Recombination

This protocol outlines the traditional method of generating knockout mice via homologous

recombination in embryonic stem (ES) cells.[4][5]
1. Construction of the Granzyme B Targeting Vector

» Objective: To create a DNA construct that will replace the endogenous Gzmb gene with a

selectable marker.

e Procedure:
o Isolate a genomic clone containing the mouse Gzmb gene from a BAC library.
o Design a targeting vector that includes:

= 5'and 3' homology arms: These are several kilobase-long DNA sequences that are
homologous to the regions flanking the Gzmb gene.

= A positive selection cassette (e.g., neomycin resistance gene, neo). This will replace a
critical exon or the entire coding sequence of the Gzmb gene.

= A negative selection cassette (e.g., thymidine kinase gene, tk). This is placed outside of

the homology arms.
2. Transfection of Embryonic Stem (ES) Cells
» Objective: To introduce the targeting vector into mouse ES cells.
e Procedure:

o Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic
fibroblasts (MEFs).
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o Linearize the targeting vector.
o Introduce the linearized vector into the ES cells via electroporation.[6]
. Selection of Homologously Recombined ES Cell Clones

Objective: To identify ES cell clones in which the targeting vector has correctly integrated into
the Gzmb locus.

Procedure:

o Culture the electroporated ES cells in the presence of a positive selection agent (e.g.,
G418 for the neo gene) and a negative selection agent (e.g., ganciclovir for the tk gene).

o Only cells that have undergone homologous recombination will survive this double
selection.

o Pick individual drug-resistant ES cell colonies and expand them.
. Screening of ES Cell Clones
Objective: To confirm the correct gene targeting event in the selected ES cell clones.
Procedure:
o Isolate genomic DNA from each expanded ES cell clone.

o Perform Southern blotting to verify the correct integration of the targeting vector and the
absence of random integrations.[6]

o PCR can also be used as a preliminary screening method.
. Generation of Chimeric Mice

Objective: To create mice composed of both wild-type cells and the genetically modified ES
cells.

Procedure:
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o Inject the correctly targeted ES cells into the blastocoel of blastocyst-stage embryos from
a mouse strain with a different coat color.

o Transfer the injected blastocysts into pseudopregnant surrogate mothers.

o The resulting offspring will be chimeras, identifiable by their mixed coat color.
6. Germline Transmission and Breeding
o Objective: To obtain mice that have inherited the knockout allele from the chimeric parent.
e Procedure:

o Breed the chimeric mice with wild-type mice.

o Genotype the offspring to identify those that have inherited the targeted Gzmb allele
(heterozygotes).

o Intercross the heterozygous mice to produce homozygous Granzyme B knockout mice.

Validation of Granzyme B Knockout Mice

Thorough validation is critical to ensure the successful generation of a Granzyme B knockout
mouse model.

l. Genotyping by PCR

o Objective: To confirm the genetic modification at the Gzmb locus.
e Protocol:

o DNA Extraction: Isolate genomic DNA from tail snips or ear punches using a standard
DNA extraction kit or protocol.[7]

o Primer Design: Design three primers for a multiplex PCR reaction:

» Forward Primer (WT allele): Anneals upstream of the targeted region in the Gzmb gene.
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» Reverse Primer (WT allele): Anneals within the targeted (deleted) region of the Gzmb

gene.

» Reverse Primer (KO allele): Anneals within the inserted selection cassette (for
homologous recombination) or a region that would only produce a product of a different
size in the case of a CRISPR-mediated deletion.

o PCR Reaction: Set up a PCR reaction using a standard Taq polymerase mix and the three

primers.

o Gel Electrophoresis: Analyze the PCR products on an agarose gel. The expected band
sizes will differ for wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-)

mice.

Genotype Expected PCR Products

A single band corresponding to the wild-type
Wild-type (+/+) aIIeIeg P 9 P

Two bands: one for the wild-type allele and one

Heterozygous (+/-
yo ) for the knockout allele.

A single band corresponding to the knockout

Homozygous (-/-) allele

Il. Western Blot Analysis

e Objective: To confirm the absence of Granzyme B protein in knockout mice.
e Protocol:

o Protein Extraction: Isolate splenocytes from wild-type, heterozygous, and homozygous
knockout mice. Activate cytotoxic T cells in vitro by culturing with anti-CD3 and anti-CD28
antibodies and IL-2. Lyse the activated cells in RIPA buffer to extract total protein.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.
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o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pg) on an SDS-
polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

o Immunoblotting:
» Block the membrane with 5% non-fat milk or BSA in TBST.
» Incubate the membrane with a primary antibody specific for Granzyme B.

» Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL)
substrate. The Granzyme B protein band should be present in wild-type and heterozygous
samples but absent in homozygous knockout samples. A loading control (e.g., B-actin or
GAPDH) should be used to ensure equal protein loading.

lll. Functional Assays: Cytotoxicity Assay

» Objective: To assess the functional consequence of Granzyme B deletion on cytotoxic cell

activity.
e Protocol (Flow Cytometry-based):[3][9]
o Effector Cell Preparation:
» |solate splenocytes from wild-type and Granzyme B knockout mice.

» Activate NK cells in vivo by intraperitoneal injection of poly(I:C) 20 hours prior to spleen

harvesting.[10]

» Alternatively, generate alloreactive cytotoxic T lymphocytes (CTLS) in vitro by co-
culturing splenocytes with irradiated allogeneic splenocytes for 5-6 days.[10][11]

o Target Cell Preparation:

» Use a suitable target cell line (e.g., YAC-1 for NK cells, or an allogeneic tumor cell line
for CTLs).
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» Label the target cells with a fluorescent dye such as CFSE.

o Co-culture:

» Co-culture the effector cells (splenocytes) with the labeled target cells at various
effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

» Incubate for 4 hours at 37°C.
o Staining and Flow Cytometry:

» Add a viability dye (e.g., 7-AAD or Propidium lodide) to the co-culture to identify dead
cells.

» Acquire the samples on a flow cytometer.
o Data Analysis:
» Gate on the target cell population (CFSE-positive).

» Determine the percentage of dead target cells (viability dye-positive) within the CFSE-
positive population.

» Calculate the percentage of specific lysis. Splenocytes from Granzyme B knockout
mice are expected to show significantly reduced cytotoxic activity compared to wild-type
splenocytes.

Cell Type Wild-type (Gzmb+/+) Granzyme B KO (Gzmb-/-)
) ) o Significantly reduced
Activated CTLs High cytotoxicity o
cytotoxicity
] ] o Significantly reduced
Activated NK cells High cytotoxicity o
cytotoxicity
Visualizations

Granzyme B Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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